molecular formula C10H3BrCl2F3NO B13762290 3-bromo-5,7-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one

3-bromo-5,7-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one

Cat. No.: B13762290
M. Wt: 360.94 g/mol
InChI Key: JDPXXYQMJXOLNC-UHFFFAOYSA-N
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Description

3-bromo-5,7-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a quinoline core. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5,7-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable quinoline derivative.

    Chlorination: Chlorine atoms are introduced at the 5 and 7 positions using chlorinating agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5,7-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

3-bromo-5,7-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-bromo-5,7-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and trifluoromethyl groups can influence the compound’s binding affinity to enzymes, receptors, and other biomolecules. This interaction can modulate various biological processes, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-5,7-dichloro-2-methyl-pyrazolo[1,5-a]pyrimidine
  • 5,7-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one
  • 3-bromo-2-(trifluoromethyl)-1H-quinolin-4-one

Uniqueness

Compared to similar compounds, 3-bromo-5,7-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one is unique due to the specific combination of bromine, chlorine, and trifluoromethyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H3BrCl2F3NO

Molecular Weight

360.94 g/mol

IUPAC Name

3-bromo-5,7-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one

InChI

InChI=1S/C10H3BrCl2F3NO/c11-7-8(18)6-4(13)1-3(12)2-5(6)17-9(7)10(14,15)16/h1-2H,(H,17,18)

InChI Key

JDPXXYQMJXOLNC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=C(C2=O)Br)C(F)(F)F)Cl)Cl

Origin of Product

United States

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